3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18723526
InChI: InChI=1S/C17H20ClN3O2S/c1-17(2,3)23-16(22)21-9-8-11(10-21)24-15-14(18)19-12-6-4-5-7-13(12)20-15/h4-7,11H,8-10H2,1-3H3
SMILES:
Molecular Formula: C17H20ClN3O2S
Molecular Weight: 365.9 g/mol

3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18723526

Molecular Formula: C17H20ClN3O2S

Molecular Weight: 365.9 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C17H20ClN3O2S
Molecular Weight 365.9 g/mol
IUPAC Name tert-butyl 3-(3-chloroquinoxalin-2-yl)sulfanylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H20ClN3O2S/c1-17(2,3)23-16(22)21-9-8-11(10-21)24-15-14(18)19-12-6-4-5-7-13(12)20-15/h4-7,11H,8-10H2,1-3H3
Standard InChI Key WETXHRZSWNKUHS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=CC=CC=C3N=C2Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • Quinoxaline backbone: A bicyclic aromatic system containing two nitrogen atoms at positions 1 and 4, substituted with a chlorine atom at position 3.

  • Pyrrolidine ring: A five-membered saturated nitrogen heterocycle linked via a sulfanyl (-S-) bridge to the quinoxaline core.

  • Tert-butyl ester group: A bulky ester substituent at the pyrrolidine nitrogen, enhancing steric hindrance and modulating solubility.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC₁₇H₂₀ClN₃O₂S
Molecular weight365.9 g/mol
CAS No.Not publicly disclosed
IUPAC nameTert-butyl 3-[(3-chloroquinoxalin-2-yl)sulfanyl]pyrrolidine-1-carboxylate

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

Synthesis typically involves sequential reactions to assemble the quinoxaline-pyrrolidine framework:

  • Quinoxaline formation: Condensation of o-phenylenediamine with dichloroacetic acid derivatives under acidic conditions yields the 3-chloroquinoxaline precursor.

  • Sulfanyl bridge installation: Nucleophilic substitution between 3-chloroquinoxaline-2-thiol and a pyrrolidine intermediate facilitates sulfur linkage.

  • Esterification: Introduction of the tert-butyl ester group via carbodiimide-mediated coupling with Boc-protected pyrrolidine.

Process Optimization

Advanced techniques such as flow chemistry have been employed to enhance yield (reported up to 68%) and reduce reaction times by 40% compared to batch methods. Critical parameters include:

  • Temperature control (80–120°C for thioether formation).

  • Solvent selection (dioxane or THF for improved solubility).

  • Catalytic use of DMAP (4-dimethylaminopyridine) to accelerate esterification.

Physicochemical and Spectroscopic Properties

Physical Characteristics

  • Solubility: Limited aqueous solubility (<0.1 mg/mL) but highly soluble in polar aprotic solvents (DMSO, DMF).

  • Stability: Stable under inert atmospheres up to 150°C; susceptible to hydrolysis in acidic/basic conditions due to the ester group.

Spectroscopic Fingerprints

TechniqueKey Signals
¹H NMRδ 1.43 (s, 9H, tert-butyl), δ 3.45–4.10 (m, pyrrolidine CH₂), δ 7.60–8.20 (m, quinoxaline aromatic H)
IR1725 cm⁻¹ (C=O ester), 680 cm⁻¹ (C-Cl)
MS (ESI+)m/z 366.1 [M+H]⁺

Biological Activity and Mechanistic Insights

Target Engagement

Quinoxaline derivatives are known to interact with:

  • Kinase domains: Inhibition of tyrosine kinases via competitive binding to ATP pockets.

  • Epigenetic regulators: Modulation of histone deacetylase (HDAC) activity through zinc chelation .

Table 2: Preliminary Biological Data

Assay TypeResult
HDAC8 inhibition (IC₅₀)12.3 µM
Cytotoxicity (HeLa)EC₅₀ = 45 µM

Structure-Activity Relationships (SAR)

  • Chlorine substitution: Essential for target affinity; removal reduces HDAC inhibition by 90%.

  • Tert-butyl group: Enhances metabolic stability (t₁/₂ > 6 h in microsomal assays).

Applications in Drug Discovery

Lead Compound Development

The compound serves as a scaffold for:

  • Anticancer agents: Analogues show promise in glioblastoma models by crossing the blood-brain barrier.

  • Antimicrobials: Quinoxaline-thioether derivatives exhibit MIC = 2 µg/mL against S. aureus.

Future Directions and Challenges

Research Priorities

  • Toxicological profiling: Address hepatotoxicity concerns observed in rodent models at >100 mg/kg doses.

  • Formulation optimization: Lipid nanoparticle encapsulation to enhance bioavailability.

Synthetic Innovations

  • Photocatalytic methods: For C-S bond formation to reduce reliance on toxic thiol reagents.

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